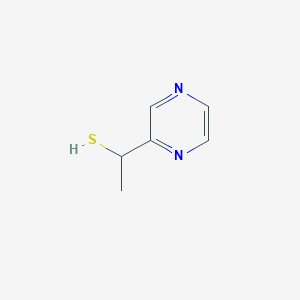
1-(Pyrazin-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)ethanethiol is an organic compound with the molecular formula C6H8N2S. It is a colorless liquid known for its sulfurous, meaty, and cabbage-like odor . This compound is used as a flavoring agent and serves as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, petrochemicals, and dyestuff industries .
Métodos De Preparación
1-(Pyrazin-2-yl)ethanethiol can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by the conversion of the thiolester to this compound . Another method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(Pyrazin-2-yl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)ethanethiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: This compound is studied for its potential antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)ethanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparación Con Compuestos Similares
1-(Pyrazin-2-yl)ethanethiol can be compared with other similar compounds, such as:
Pyrazine: A simpler structure with no thiol group, used in flavor and fragrance industries.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyrazine derivatives: Known for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrazine derivatives.
Propiedades
Fórmula molecular |
C6H8N2S |
|---|---|
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylethanethiol |
InChI |
InChI=1S/C6H8N2S/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 |
Clave InChI |
DLIXQARHVFLQHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


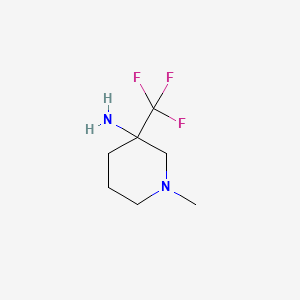
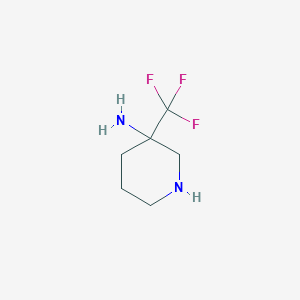
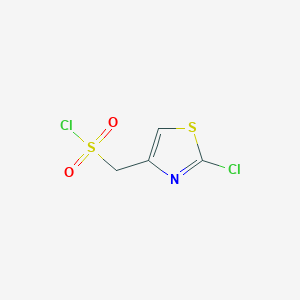
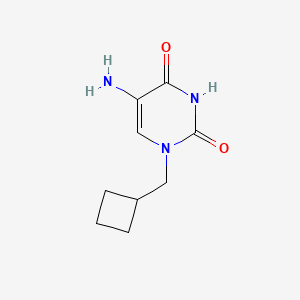
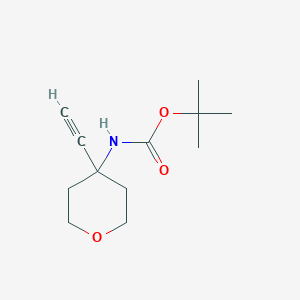
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
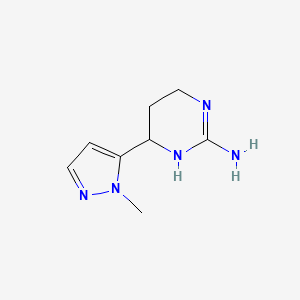
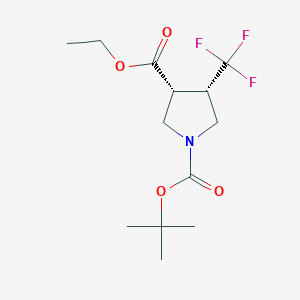
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
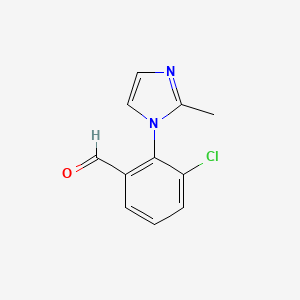
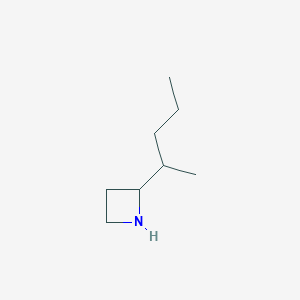
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
